N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
Description
N-(2-(3-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic small molecule featuring a benzothiazole core linked to an indole moiety via a thioether-containing chain, with a terminal 3,4-dimethoxybenzamide group. This compound integrates multiple pharmacophoric elements:
- Benzothiazole: Known for its role in anticancer and antimicrobial agents due to its ability to intercalate DNA or inhibit kinases .
- Indole: A privileged scaffold in drug discovery, often associated with serotonin receptor modulation and kinase inhibition .
- 3,4-Dimethoxybenzamide: Enhances solubility and bioavailability while contributing to hydrogen bonding interactions with biological targets .
Its synthesis likely involves multi-step reactions, including thioether formation and amide coupling, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-35-22-12-11-18(15-23(22)36-2)27(34)29-13-14-32-16-25(19-7-3-5-9-21(19)32)37-17-26(33)31-28-30-20-8-4-6-10-24(20)38-28/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,34)(H,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTQOZFQLTYFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound’s synthesis, structural characteristics, and biological activities, including its antitumor properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. The compound features a benzothiazole moiety linked to an indole structure through a thioether linkage, which is significant for its biological activity.
Key Structural Features:
- Benzothiazole Ring : Known for its pharmacological properties, this ring contributes to the compound's interaction with biological targets.
- Indole Structure : This heterocyclic component is often associated with various biological activities, including antitumor effects.
- Dimethoxybenzamide Group : Enhances solubility and bioavailability.
Antitumor Activity
Recent studies have demonstrated that N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide exhibits significant antitumor activity. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
The compound's effectiveness can be attributed to its ability to induce apoptosis through mitochondrial pathways and to disrupt cell cycle progression in cancer cells.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed that N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Signal Transduction Pathway Modulation : The compound modulates key signaling pathways involved in cancer progression, particularly the PI3K/Akt pathway, which is critical for cell survival and growth.
Study 1: In Vitro Evaluation
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanisms behind the antitumor activity of this compound. It was found that treatment with N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide led to significant upregulation of p53 and downregulation of cyclin B1, indicating a clear impact on cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differentiators
Heterocyclic Core Variations: The target compound’s benzothiazole-indole fusion distinguishes it from analogues featuring oxadiazole (e.g., 2a–i) or thiadiazole (e.g., 4.1) cores. Benzothiazole’s electron-rich aromatic system may enhance DNA intercalation or kinase binding compared to oxadiazole’s metabolic stability .
N-Substituted benzamides (3a–g) show antibacterial efficacy, suggesting the target compound could be optimized for dual therapeutic roles .
Synthetic Complexity :
- The target compound’s synthesis likely requires precise thioether linkage between benzothiazole and indole, a step more complex than the direct condensations used for simpler analogues (e.g., 3a–g) .
- Intermediate characterization (e.g., IR, NMR, X-ray) for similar compounds () underscores the importance of rigorous analytical validation for the target molecule.
Computational and Pharmacological Insights
- Drug-Likeness : Computational models (e.g., Molinspiration) predict moderate bioavailability for benzothiazole derivatives, with logP values <5 and molecular weight <500 Da . The target compound’s dimethoxy groups may lower logP, enhancing solubility.
- Toxicity : Benzothiazoles generally exhibit low acute toxicity but may require optimization to mitigate hepatotoxicity risks observed in preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
